molecular formula C9H15N3O B2428975 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine CAS No. 1157012-73-1

4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B2428975
CAS No.: 1157012-73-1
M. Wt: 181.239
InChI Key: MVZYPZLWSYXVPW-UHFFFAOYSA-N
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Description

4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4th position and an oxan-4-yl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with oxan-4-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    4-Methyl-1H-pyrazole: This compound lacks the oxan-4-yl group and may have different chemical and biological properties.

    1-(Oxan-4-yl)-1H-pyrazol-5-amine: This compound lacks the methyl group at the 4th position, which may affect its reactivity and biological activity.

    4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-boronic acid pinacol ester:

Properties

IUPAC Name

4-methyl-2-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-6-11-12(9(7)10)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZYPZLWSYXVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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